molecular formula C43H67N9O13 B1683139 Thymoctonan CAS No. 107489-37-2

Thymoctonan

Cat. No. B1683139
CAS RN: 107489-37-2
M. Wt: 918 g/mol
InChI Key: NYJVPTKMDYSZDU-MRNVWEPHSA-N
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Description

Thymoctonan, also known as Thymic humoral factor γ2, is an immunomodulatory octapeptide . It has a half-life of less than 6 minutes at 37 °C in blood from humans, rats, and mice .


Synthesis Analysis

The main fragments formed from Thymoctonan were found to be Glu-Asp-Gly-Pro-Lys-Phe-Leu (2-8), Asp-Gly-Pro-Lys-Phe-Leu (3-8) and Glu-Asp-Gly-Pro-Lys (2-6) in human and rat blood, and 2-8 and 2-6 in mouse blood . More detailed information about its synthesis might be available in specialized chemical databases or scientific literature .


Molecular Structure Analysis

The molecular weight of Thymoctonan is 918.04 and its formula is C43H67N9O13 . For a detailed molecular structure analysis, advanced techniques such as X-ray crystallography or NMR spectroscopy would be required .


Chemical Reactions Analysis

The analysis of Thymoctonan’s chemical reactions would require detailed studies, possibly involving techniques such as electroanalytical tools for studying reaction mechanisms . A systematic approach to reactive chemical analysis could also be beneficial .


Physical And Chemical Properties Analysis

The physical and chemical properties of Thymoctonan would need to be determined using appropriate analytical techniques . These might include methods to determine its solubility, stability, and reactivity.

Scientific Research Applications

Cancer Research and Treatment

Thymoquinone, derived from Nigella sativa, has shown promise in cancer research. Yi et al. (2008) found that it inhibits tumor angiogenesis and growth by suppressing AKT and extracellular signal-regulated kinase signaling pathways in human prostate cancer models. Similarly, Woo et al. (2012) reported thymoquinone's anti-inflammatory and anticancer activities, noting its role in apoptosis induction, cell cycle arrest, and ROS generation in various cancers. Khan et al. (2017) highlighted its selective antioxidant activity, interference with DNA structure, and modulation of carcinogenic signaling pathways, suggesting its potential as a future cancer therapeutic agent. Additionally, Kaseb et al. (2007) observed its efficacy in hormone-refractory prostate cancer by targeting androgen receptor and E2F-1 (Yi et al., 2008), (Woo et al., 2012), (Khan et al., 2017), (Kaseb et al., 2007).

Pharmacological Benefits

Hannan et al. (2021) emphasized the pharmacological benefits of thymoquinone in mitigating various disorders, including metabolic, cardiovascular, and neurological issues. Its role in immunomodulation and promoting cell survival and energy metabolism has been particularly noted (Hannan et al., 2021).

Epigenetic Influence in Cancer

Khan et al. (2019) explored thymoquinone's impact on cellular epigenetics, demonstrating its ability to modify histone acetylation and DNA methylation, crucial in cancer development. This suggests thymoquinone's potential role in cancer therapy through epigenetic modulation (Khan et al., 2019).

Nrf2 Signaling Pathway

The study by Talebi et al. (2020) highlighted thymoquinone's effects on the Nrf2 signaling pathway, underlying its therapeutic effects in various diseases including cancer, neuroprotection, and inflammation control (Talebi et al., 2020).

Neuroprotective Effects

Farkhondeh et al. (2018) reviewed the neuroprotective effects of thymoquinone, showing its potential in treating neurological diseases through anti-inflammatory, antioxidant, and apoptotic effects (Farkhondeh et al., 2018).

properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H67N9O13/c1-24(2)19-27(45)37(58)47-29(15-16-35(54)55)40(61)50-31(22-36(56)57)38(59)46-23-34(53)52-18-10-14-33(52)42(63)48-28(13-8-9-17-44)39(60)49-30(21-26-11-6-5-7-12-26)41(62)51-32(43(64)65)20-25(3)4/h5-7,11-12,24-25,27-33H,8-10,13-23,44-45H2,1-4H3,(H,46,59)(H,47,58)(H,48,63)(H,49,60)(H,50,61)(H,51,62)(H,54,55)(H,56,57)(H,64,65)/t27-,28-,29-,30-,31-,32-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYJVPTKMDYSZDU-MRNVWEPHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)O)C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)O)C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC(C)C)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H67N9O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

918.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Thymoctonan

CAS RN

107489-37-2
Record name Thymoctonan [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107489372
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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